2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol
Description
Contextualization within Modern Organic Synthesis
Modern organic synthesis is characterized by the strategic construction of complex molecules from simpler, well-defined building blocks. This modular approach allows chemists to design compounds with specific functions by combining structural motifs known to possess desired properties. 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is an exemplary model of this principle, integrating a biologically active N-heterocycle (pyrazole) with a chiral alcohol fragment (2-methyl-1-butanol).
The study of such hybrid molecules is driven by the quest for novel compounds in fields like medicinal chemistry and materials science. The synthesis of this particular compound would be considered a deliberate exercise in molecular design, aiming to explore the synergistic effects of its constituent parts. The pyrazole (B372694) unit offers a rich scaffold for biological interaction, while the chiral butanol moiety introduces stereochemical complexity, a critical factor in determining a molecule's interaction with biological systems. nih.gov
Significance of Pyrazole and Butanol Architectures in Chemical Research
The two primary structural components of the target molecule, the pyrazole nucleus and the 2-methyl-1-butanol (B89646) side chain, are independently significant in chemical research.
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govnih.gov Pyrazole derivatives have demonstrated a vast spectrum of biological activities, making them a focal point for drug discovery. nih.govmdpi.com This versatility has led to the development of numerous drugs containing the pyrazole core. nih.gov
The 2-Methyl-1-butanol fragment is a chiral alcohol. wikipedia.org The importance of chirality in drug design is paramount, as enantiomers of a drug can exhibit vastly different potency, toxicity, and metabolic pathways. nih.govresearchgate.netresearchfloor.org The infamous case of thalidomide (B1683933) serves as a stark reminder, where one enantiomer was therapeutic while the other was teratogenic. researchfloor.org Consequently, modern drug development increasingly focuses on producing enantiomerically pure compounds to enhance efficacy and safety. researchfloor.orgmdpi.com The inclusion of a specific chiral center, as seen in the 2-methyl-1-butanol portion of the molecule, is a strategic choice to create a single stereoisomer, which can lead to more specific interactions with chiral biological targets like enzymes and receptors. nih.govsemanticscholar.org
The table below summarizes the key features of these two architectural components.
| Structural Moiety | Key Features | Significance in Chemical Research |
| 1H-Pyrazole | Aromatic 5-membered heterocycle with two adjacent nitrogen atoms. | Acts as a versatile scaffold in medicinal chemistry. nih.govnih.gov Exhibits a broad range of biological activities including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. mdpi.com |
| 2-Methyl-1-butanol | Chiral primary alcohol. wikipedia.org | Introduces stereochemical specificity, which is crucial for selective interactions with biological targets. nih.gov The use of single enantiomers can improve therapeutic index and reduce side effects. researchfloor.orgmdpi.com |
Evolution of Synthetic Methodologies for Complex Alcohols and Heterocycles
The synthesis of molecules like this compound relies on advancements in the preparation of both heterocyclic rings and complex alcohols.
The synthesis of the pyrazole ring has evolved significantly since its discovery. The classical Knorr synthesis, first reported in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com This remains a foundational method. nih.gov However, a major challenge has often been controlling the regioselectivity when using unsymmetrical dicarbonyls and hydrazines, which can lead to mixtures of isomers. mdpi.commdpi.com
Over the past decades, synthetic chemistry has progressed toward more efficient, selective, and environmentally friendly methods. mdpi.com For pyrazole synthesis, this includes the development of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. mdpi.com Green chemistry approaches, utilizing catalysts like nano-ZnO or aqueous media, have also gained prominence. mdpi.commdpi.com Modern techniques such as microwave-assisted synthesis, photoredox reactions, and transition-metal catalysis offer improved yields, shorter reaction times, and greater control over the final product structure. mdpi.comresearchgate.net
The synthesis of complex alcohols , particularly those containing a heterocyclic ring like pyrazolyl alcohols, has also advanced. These compounds can be prepared through various methods, including the reduction of corresponding ketones or the addition of organometallic reagents to pyrazole aldehydes. For instance, the reduction of pyrazole esters using reagents like LiAlH₄ yields pyrazole alcohols, which can then be used as intermediates for other functional groups. mdpi.com A series of novel pyrazolyl alcohols have been prepared and evaluated for antibacterial activity, showcasing the ongoing interest in this class of compounds. nih.govmdpi.com
The table below outlines the progression of synthetic methodologies for pyrazole derivatives.
| Era | Methodology | Description | Key Advantages/Disadvantages |
| Classical (late 19th Century) | Knorr Pyrazole Synthesis | Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com | Advantage: Robust and widely applicable. Disadvantage: Often yields mixtures of regioisomers with unsymmetrical substrates. mdpi.com |
| Mid-20th Century | 1,3-Dipolar Cycloaddition | Reaction of diazo compounds with alkynes or alkenes. nih.govmdpi.com | Advantage: Provides access to different substitution patterns. Disadvantage: Availability and stability of diazo compounds can be a limitation. |
| Modern (late 20th - 21st Century) | Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. mdpi.com | Advantage: High efficiency, atom economy, and rapid generation of molecular diversity. |
| Green Chemistry Approaches | Use of environmentally benign solvents (e.g., water), catalysts (e.g., nano-ZnO), and energy sources (e.g., microwaves). mdpi.commdpi.comresearchgate.net | Advantage: Reduced waste, safer reaction conditions, and alignment with sustainability goals. | |
| Advanced Catalysis | Use of transition-metal catalysts or photoredox catalysts to enable novel bond formations. mdpi.com | Advantage: High selectivity, mild reaction conditions, and access to previously challenging transformations. |
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-1-(1H-pyrazol-4-yl)butan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-3-6(2)8(11)7-4-9-10-5-7/h4-6,8,11H,3H2,1-2H3,(H,9,10) |
InChI Key |
PXQBPOCYTIGOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=CNN=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1 1h Pyrazol 4 Yl Butan 1 Ol
Retrosynthetic Analysis Approaches for the 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, this process highlights key bonds and functional groups to guide the design of an effective synthetic pathway.
The primary bond for disconnection in the this compound scaffold is the carbon-carbon bond linking the pyrazole (B372694) ring at the C4 position to the C1 carbon of the butanol side chain. This disconnection generates a pyrazole synthon and a 2-methylbutanal synthon.
Two principal strategies emerge from this disconnection:
Strategy A: Pyrazole as the Nucleophile. In this approach, the pyrazole ring acts as a nucleophile. The corresponding synthetic equivalent would be a 4-lithiated or 4-magnesiated pyrazole (a Grignard reagent). tandfonline.comarkat-usa.org This organometallic species would then react with the electrophilic carbonyl carbon of 2-methylbutanal. The subsequent acidic workup would yield the target secondary alcohol.
Strategy B: Pyrazole as the Electrophile. Conversely, the pyrazole can be envisioned as an electrophile. A key intermediate for this strategy is pyrazole-4-carbaldehyde. This aldehyde can then be attacked by a nucleophilic 2-methylpropyl organometallic reagent, such as 2-methylpropyl magnesium bromide. youtube.commasterorganicchemistry.com This is a classic Grignard addition to an aldehyde, a robust and widely used method for forming secondary alcohols. masterorganicchemistry.com
A secondary disconnection approach involves breaking down the pyrazole ring itself. The most common synthesis of the pyrazole core is the reaction between a 1,3-dicarbonyl compound and hydrazine (B178648), known as the Knorr pyrazole synthesis. rsc.orgjk-sci.comwikipedia.org In this retrosynthetic view, the target molecule is disconnected to hydrazine and a 1,3-dielectrophilic precursor that already contains the 2-methylbutan-1-ol side chain.
| Disconnection Strategy | Pyrazole Synthon | Butanol Synthon | Corresponding Forward Reaction |
| Strategy A | Pyrazol-4-yl anion (nucleophile) | 2-Methylbutanal cation (electrophile) | Reaction of 4-lithiopyrazole with 2-methylbutanal |
| Strategy B | Pyrazol-4-yl cation (electrophile) | 2-Methylpropyl anion (nucleophile) | Grignard reaction of 2-methylpropylmagnesium bromide with pyrazole-4-carbaldehyde |
| Knorr Synthesis | Hydrazine | Substituted 1,3-dicarbonyl | Condensation/cyclization |
The target molecule, this compound, possesses two chiral centers: one at the C1 of the butanol chain (the carbon bearing the hydroxyl group) and another at C2 (the carbon with the methyl group). The synthesis of this molecule without stereochemical control would result in a mixture of four stereoisomers (two pairs of enantiomers, known as diastereomers).
Therefore, retrosynthetic planning must incorporate a strategy to control the stereochemistry. Key approaches include:
Substrate-Controlled Synthesis: This strategy relies on using a starting material that is already enantiomerically pure. For instance, the synthesis could begin with commercially available (S)- or (R)-2-methylbutanal. The subsequent nucleophilic addition would then lead to the formation of a pair of diastereomers, which are often separable by standard chromatographic techniques.
Catalyst-Controlled Synthesis: This approach involves the use of a chiral catalyst to induce enantioselectivity. A common strategy would be the asymmetric reduction of a ketone precursor, 2-methyl-1-(1H-pyrazol-4-yl)butan-1-one. Chiral reducing agents or catalytic hydrogenation with a chiral catalyst could selectively produce one enantiomer of the alcohol over the other. acs.org
Auxiliary-Controlled Synthesis: A chiral auxiliary could be temporarily attached to either the pyrazole or the side-chain precursor to direct the stereochemical outcome of the key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.
Direct Synthetic Routes to this compound
Based on the retrosynthetic analysis, direct synthetic routes can be classified as either convergent or linear.
A convergent synthesis involves preparing the key fragments of the molecule—the pyrazole ring and the butanol side chain—independently before coupling them together in a late-stage step. This approach is often more efficient for complex molecules.
A plausible convergent synthesis would involve:
Preparation of a 4-halopyrazole: Starting from pyrazole, a halogen (e.g., bromine or iodine) can be introduced at the C4 position. tandfonline.com The pyrazole nitrogens would typically be protected with a suitable group (e.g., Boc, Trityl, or 1-ethoxyethyl) to prevent side reactions. tandfonline.comarkat-usa.org
Metal-Halogen Exchange: The protected 4-halopyrazole is treated with an organolithium reagent like n-butyllithium at low temperature to form the highly reactive 4-lithiopyrazole intermediate.
Coupling Reaction: This lithiated pyrazole is then reacted with 2-methylbutanal.
Deprotection and Workup: An acidic workup quenches the reaction, protonates the alkoxide to form the alcohol, and removes the nitrogen-protecting group to yield the final product.
A linear synthesis builds the molecule sequentially from a single starting material. A practical linear approach would prioritize the formation of the stable pyrazole ring first, followed by the elaboration of the side chain.
A representative linear pathway is:
Synthesis of Pyrazole-4-carbaldehyde: This key intermediate can be synthesized via the Vilsmeier-Haack reaction. chemmethod.commdpi.comnih.gov This reaction typically involves treating a suitable hydrazone with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as both the solvent and the formylating agent. semanticscholar.orgnih.gov
Grignard Addition: The pyrazole-4-carbaldehyde is then treated with a Grignard reagent prepared from 2-methyl-1-bromopropane. This nucleophilic addition to the aldehyde carbonyl forms the C-C bond and creates the secondary alcohol stereocenter. youtube.com
Aqueous Workup: The reaction is quenched with an aqueous acid solution to protonate the intermediate magnesium alkoxide, affording this compound.
| Synthesis Type | Starting Materials | Key Reactions | Advantages |
| Convergent | Protected 4-halopyrazole, 2-methylbutanal | Metal-halogen exchange, Nucleophilic addition | High overall yield, Flexibility in fragment synthesis |
| Linear | Hydrazone precursor, 2-methyl-1-bromopropane | Vilsmeier-Haack reaction, Grignard addition | Fewer overall steps, Simpler purification in early stages |
Pyrazole Ring Formation Strategies Relevant to this compound
Knorr Pyrazole Synthesis: This is the most fundamental method, involving the condensation of a 1,3-dicarbonyl compound with hydrazine. rsc.orgwikipedia.orgresearchgate.net To obtain the 4-substituted pattern of the target molecule, the 1,3-dicarbonyl precursor must have the desired substituent at its C2 position. While effective, preparing the required complex dicarbonyl precursor can be challenging.
Vilsmeier-Haack Reaction: As mentioned in the linear synthesis, the Vilsmeier-Haack reaction on hydrazones is a powerful method for directly synthesizing 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. chemmethod.comnih.govsemanticscholar.org This makes it a highly relevant and efficient route to a key intermediate for the target molecule.
Multicomponent Reactions (MCRs): Modern synthetic chemistry increasingly utilizes MCRs, where three or more reactants are combined in a single pot to form a complex product, enhancing efficiency and atom economy. beilstein-journals.orgacs.orgrsc.org Various MCRs have been developed for pyrazole synthesis, often involving an aldehyde, a β-ketoester, and hydrazine, which could be adapted to build the desired scaffold. beilstein-journals.orgnih.gov
[3+2] Cycloaddition Reactions: These reactions involve the addition of a 1,3-dipole (like a diazo compound) to a dipolarophile (like an alkyne). While a powerful tool for five-membered ring synthesis, controlling the regioselectivity to obtain the desired 4-substituted pyrazole can be a challenge. organic-chemistry.org
Cyclocondensation Reactions for 1H-Pyrazole Moiety
The formation of the pyrazole ring is a foundational step in the synthesis. Cyclocondensation reactions are the most common and historically significant methods for constructing this five-membered heterocycle. mdpi.combeilstein-journals.org
The Knorr pyrazole synthesis, first reported in 1883, remains a primary method. mdpi.comjk-sci.com This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comwikipedia.org The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com Depending on the substitution pattern of the 1,3-dicarbonyl precursor, a mixture of regioisomers can be formed. mdpi.com
Another widely used method involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. wikipedia.orgpharmaguideline.com This process first yields a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. mdpi.com Various oxidizing agents can be employed for this aromatization step.
A summary of common cyclocondensation approaches is presented below.
| Precursors | Reagents | Product | Reference(s) |
| 1,3-Diketone + Hydrazine | Acid catalyst | Substituted Pyrazole | jk-sci.comwikipedia.org |
| α,β-Unsaturated Ketone + Hydrazine | Copper Triflate, bmim | Pyrazoline (intermediate) | nih.gov |
| Pyrazoline + Oxidant | I2, Air | Substituted Pyrazole | mdpi.comorganic-chemistry.org |
Precursor Design for Pyrazole Derivatization
A common strategy is the introduction of a formyl group (-CHO) to create pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a highly effective method for this transformation. chemmethod.commdpi.com This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic rings. mdpi.comnih.govsemanticscholar.org The reaction of a pre-formed pyrazole with the Vilsmeier reagent provides the desired 4-formylpyrazole, which is a versatile intermediate for C-C bond formation. chim.itresearchgate.net
Alternatively, a halogen atom can be introduced at the C4-position. For instance, 4-iodopyrazole (B32481) can be prepared by the direct iodination of pyrazole using iodine in the presence of an oxidizing agent like iodic acid. tandfonline.com This 4-halopyrazole can then be converted into an organometallic reagent, such as a Grignard or organolithium species, or used directly in transition-metal-catalyzed cross-coupling reactions. tandfonline.comtandfonline.com
| Pyrazole Precursor | Reaction | Reagents | Functionalized Product | Reference(s) |
| 1-Substituted Pyrazole | Vilsmeier-Haack Formylation | POCl3, DMF | 1-Substituted-1H-pyrazole-4-carbaldehyde | nih.govsemanticscholar.org |
| Pyrazole | Iodination | I2, HIO3 | 4-Iodo-1H-pyrazole | tandfonline.com |
Butanol Chain Construction and Functionalization Pertaining to this compound
The 2-methylbutan-1-ol side chain contains a stereocenter at the C2 position. The control of this stereochemistry is a crucial aspect of the synthesis, as the biological activity of chiral molecules often depends on their specific enantiomeric form.
Chiral Pool Synthesis Approaches for the 2-Methylbutan-1-ol Unit
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. While specific examples for the direct synthesis of 2-methylbutan-1-ol from the chiral pool are not extensively documented in introductory literature, the principle involves selecting a natural product with a similar chiral framework and modifying it through established chemical transformations. For example, chiral amino acids or sugars could potentially serve as starting points, where the existing stereocenters are used to direct the formation of the desired 2-methylbutyl structure. This approach leverages the inherent chirality of nature to avoid the need for asymmetric synthesis or chiral resolution.
Asymmetric Synthesis of the Butanol Stereocenters
Asymmetric synthesis provides a powerful means to create the desired stereocenter with high enantiomeric purity from prochiral precursors. ru.nl The most direct approach to this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-(1H-pyrazol-4-yl)butan-1-one.
Catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation are leading methods for this transformation. nih.govacs.org
Asymmetric Hydrogenation: This method often employs ruthenium or rhodium catalysts coordinated to chiral ligands, such as BINAP. researchgate.net The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. researchgate.net
Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative that avoids the use of high-pressure hydrogen gas. shu.eduacs.org These reactions typically use a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst (e.g., Ru-diamine complexes). acs.orgliverpool.ac.uk The catalyst facilitates the transfer of hydrogen from the donor to the ketone with high enantioselectivity. researchgate.net
Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to stoichiometrically deliver hydride from a borane (B79455) source to the ketone in a highly enantioselective manner. acs.org
| Method | Catalyst/Reagent | Precursor | Product | Key Features | Reference(s) |
| Asymmetric Hydrogenation | Ru- or Rh-based chiral phosphine (B1218219) complexes | Prochiral Ketone | Enantioenriched Alcohol | High efficiency and atom economy | ru.nlresearchgate.net |
| Asymmetric Transfer Hydrogenation | Chiral Ru-diamine complexes, Isopropanol/Formic Acid | Prochiral Ketone | Enantioenriched Alcohol | Avoids H2 gas, operational simplicity | nih.govacs.orgshu.edu |
| CBS Reduction | Chiral Oxazaborolidine, Borane | Prochiral Ketone | Enantioenriched Alcohol | High enantioselectivity for a wide range of ketones | acs.org |
Coupling Reactions for Integrating Pyrazole and Butanol Fragments
The final stage of the synthesis involves forming the carbon-carbon bond between the C4 position of the pyrazole ring and the C1 position of the butanol chain.
One of the most direct methods is the addition of an organometallic reagent to pyrazole-4-carbaldehyde. A Grignard reagent, such as (1-methylpropyl)magnesium bromide (sec-butylmagnesium bromide), can be added to the aldehyde. tandfonline.com This reaction forms the desired C-C bond and generates the secondary alcohol in a single step. arkat-usa.org To prevent the acidic N-H proton of the pyrazole from quenching the Grignard reagent, it is often necessary to protect the pyrazole nitrogen first, for instance, with an ethoxyethyl group. tandfonline.comarkat-usa.org
Alternatively, transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile approach. These methods typically involve coupling a pyrazole derivative (e.g., a 4-halopyrazole or a pyrazole-4-boronic acid) with a suitable organometallic partner representing the butanol fragment.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netacs.orgresearchgate.net For this synthesis, one could couple a pyrazole-4-boronic acid derivative with a 1-halo-2-methylbutane derivative, although constructing the C-O bond would be a subsequent step. A more convergent approach would involve coupling a 4-halopyrazole with an organoboron reagent derived from the butanol fragment. nih.govtcichemicals.com
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgnumberanalytics.com Organozinc reagents are known for their high reactivity and functional group tolerance. nih.govorganic-chemistry.orgyoutube.com The synthesis could involve reacting a 4-halopyrazole with a zinc reagent derived from the 2-methylbutanol fragment.
| Coupling Reaction | Pyrazole Fragment | Butanol Fragment | Catalyst/Reagents | Reference(s) |
| Grignard Addition | N-Protected Pyrazole-4-carbaldehyde | sec-Butylmagnesium bromide | Diethyl ether or THF | tandfonline.comtandfonline.comarkat-usa.org |
| Suzuki-Miyaura Coupling | 4-Halopyrazole or Pyrazole-4-boronic acid | Organoboron reagent | Pd catalyst (e.g., Pd(PPh3)4), Base | researchgate.netacs.orgnih.gov |
| Negishi Coupling | 4-Halopyrazole | Organozinc reagent | Pd or Ni catalyst | wikipedia.orgorganic-chemistry.org |
Carbon-Carbon Bond Formation at the C1 Position of Butanol
A primary strategy for synthesizing the target molecule involves the formation of the carbon-carbon bond at the C1 position of the butanol moiety. This is typically achieved by the nucleophilic addition of an organometallic reagent to an appropriate pyrazole-containing aldehyde. A common and effective method is the Grignard reaction.
The synthesis begins with the preparation of a suitable pyrazole aldehyde, such as 1H-pyrazole-4-carbaldehyde. This can be accomplished via the Vilsmeier-Haack reaction on a protected pyrazole, which introduces a formyl group at the C4 position. nih.govmdpi.com Once the aldehyde is obtained, a Grignard reagent derived from 2-bromobutane (B33332) (sec-butylmagnesium bromide) is added. This reaction forms the desired carbon-carbon bond, creating the chiral center at the C1 position of the butanol chain. Subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol product.
Key Reaction Steps:
Formation of Grignard Reagent: 2-Bromobutane reacts with magnesium metal in an ether solvent to form sec-butylmagnesium bromide.
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of 1H-pyrazole-4-carbaldehyde.
Protonation: The intermediate magnesium alkoxide is hydrolyzed to give this compound.
Alternative organometallic reagents, such as organolithium compounds, can also be employed for this transformation, offering potentially different reactivity and selectivity profiles.
Strategies for Constructing the C1-C(Pyrazole) Linkage
An alternative retrosynthetic approach focuses on forming the bond between the C1 of the butanol fragment and the C4 of the pyrazole ring. This can be achieved through transition-metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net
A plausible route involves the coupling of a pre-functionalized pyrazole, such as 4-bromo-1H-pyrazole (protected at the N1 position), with a suitable organometallic butanol derivative. For instance, a Negishi coupling could be employed, using an organozinc reagent derived from 2-methyl-1-butanol (B89646). Palladium catalysts are typically used to facilitate this type of C(sp²)-C(sp³) bond formation.
Another strategy involves the functionalization of the pyrazole ring via C-H activation. researchgate.net This advanced method allows for the direct coupling of a pyrazole C-H bond with a functionalized butanol precursor, avoiding the need for pre-halogenation of the pyrazole ring.
The following table summarizes potential cross-coupling strategies for this linkage:
| Coupling Reaction | Pyrazole Substrate (Electrophile) | Butanol Substrate (Nucleophile) | Typical Catalyst |
| Suzuki Coupling | 4-Bromo-1H-pyrazole (protected) | 2-Methylbutan-1-ylboronic acid | Pd(PPh₃)₄ |
| Negishi Coupling | 4-Iodo-1H-pyrazole (protected) | (2-Methylbutan-1-yl)zinc chloride | PdCl₂(dppf) |
| Stille Coupling | 4-Bromo-1H-pyrazole (protected) | Tributyl(2-methylbutan-1-yl)stannane | Pd(PPh₃)₄ |
Catalytic Methods in the Synthesis of this compound
Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Various catalytic systems can be applied to key steps of the synthesis.
Transition Metal Catalysis
Transition metals, particularly palladium, copper, and iron, are instrumental in forming the C1-C(pyrazole) bond. rsc.orgrsc.org As mentioned in section 2.5.2, palladium-catalyzed cross-coupling reactions are a powerful tool. Furthermore, copper-catalyzed reactions, such as the coupling of pyrazole salts with haloalkanes, provide another avenue for forming this linkage.
Recent advancements have focused on iron-catalyzed multicomponent reactions, which offer a more sustainable and cost-effective alternative to noble metal catalysts. rsc.org An iron-catalyzed dehydrogenative coupling approach could potentially construct the pyrazole ring and attach the side chain in a tandem process, starting from simple alcohol feedstocks. rsc.org
Organocatalysis
Organocatalysis offers a metal-free alternative for key transformations, particularly for establishing stereochemistry. nih.govresearchgate.net In the synthesis of this compound, an asymmetric reduction of a ketone precursor, 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-one, could be achieved using a chiral organocatalyst. For instance, a Corey-Bakshi-Shibata (CBS) reduction using a proline-derived oxazaborolidine catalyst can provide the chiral alcohol with high enantioselectivity.
Chiral pyrazole derivatives have themselves been used as organocatalysts in reactions like the Henry reaction, demonstrating the versatility of this heterocyclic scaffold in asymmetric synthesis. mjcce.org.mk The principles of organocatalysis could be applied to construct the chiral center in the target molecule efficiently.
Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, aligning with green chemistry principles. For the synthesis of this compound, a key application of biocatalysis would be the stereoselective reduction of the corresponding ketone.
Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. A chemoenzymatic approach could involve the chemical synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-one, followed by an enzymatic reduction step to produce a single enantiomer of the final alcohol product. This method avoids the use of heavy metals and often proceeds in aqueous media at ambient temperature. Recent research has highlighted the power of enzymatic reactions for creating C-C bonds, suggesting that future biocatalytic routes could construct the carbon skeleton itself. researchgate.net
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of pyrazole derivatives is an area of active research, aiming to reduce environmental impact and improve efficiency. nih.govvulcanchem.com
Key green strategies applicable to the synthesis of this compound include:
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form the product, which increases atom economy, reduces waste, and saves energy. nih.govacs.org The pyrazole ring itself is often constructed via MCRs, for example, by condensing a 1,3-dicarbonyl compound, a hydrazine, an aldehyde, and a nitrile source. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids is a core tenet of green chemistry. researchgate.net Many modern pyrazole syntheses are performed in aqueous media or solvent-free conditions. acs.orgresearchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound sonication are used to accelerate reaction rates, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govnih.gov
The following table compares conventional and green-assisted methods for the synthesis of pyrano[2,3-c]pyrazoles, a related class of compounds, illustrating the benefits of green techniques. nih.gov
| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Conventional Heating | Piperidine in Ethanol, Reflux | 2-3 hours | 80-85% | nih.gov |
| Ultrasound | Mn/ZrO₂, Aqueous Ethanol | 10 minutes | 98% | nih.gov |
| Microwave | L-tyrosine, H₂O-Ethanol | 5-8 minutes | 90-95% | nih.gov |
| Solvent-Free | Grinding, No Catalyst | 15-20 minutes | 88-94% | researchgate.net |
By integrating these principles—such as designing a multicomponent reaction to form the pyrazole core, utilizing an iron catalyst for C-C bond formation, and employing an enzymatic reduction in an aqueous medium—the synthesis of this compound can be made significantly more sustainable.
Solvent-Free Reactions
Solvent-free reactions are a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of often hazardous and volatile organic solvents. benthamdirect.com In the context of pyrazole synthesis, several solvent-free techniques have been explored, offering advantages such as reduced waste, lower costs, and often shorter reaction times. researchgate.net
Microwave-Assisted Synthesis: A prominent solvent-free method involves the use of microwave irradiation. mdpi.combenthamdirect.com This technique can accelerate reaction rates and improve yields for the synthesis of pyrazole derivatives. researchgate.netmdpi.com For instance, the condensation of β-keto esters with hydrazine derivatives to form pyrazolones, a class of pyrazole compounds, can be efficiently carried out under solvent-free microwave conditions. researchgate.net One study demonstrated the synthesis of 4-arylidenepyrazolone derivatives in good to excellent yields (51–98%) via a one-pot, solvent-free, microwave-assisted reaction. nih.gov This approach not only enhances efficiency but also simplifies the reaction setup. nih.gov
Grinding: Another simple and effective solvent-free method is mechanical grinding. This technique involves the physical mixing of solid reactants, where the mechanical energy initiates the chemical reaction. It is a particularly environmentally friendly method as it often requires no bulk solvent and minimal energy input. researchgate.net
Ionic Liquids as Catalysts: While ionic liquids are themselves a form of solvent, their negligible vapor pressure and potential for recyclability position them as greener alternatives to traditional organic solvents. In some applications, they can be used in catalytic amounts under solvent-free conditions. For example, the multi-component synthesis of pyrano[2,3-c]pyrazoles has been successfully achieved using an ionic liquid as a catalyst in a solvent-free system. jetir.org
The following table summarizes a comparison of different solvent-free methods for the synthesis of pyrazole derivatives.
| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Microwave Irradiation | Solvent-free, 420 W | 10 min | 71% | nih.gov |
| Grinding | Solvent-free, room temperature | Short | High | researchgate.net |
| Ionic Liquid Catalysis | NMPyTs, solvent-free | Short | Good | jetir.org |
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing waste. rsc.org
Cycloaddition Reactions: [3+2] Cycloaddition reactions are another atom-economical route to pyrazoles. These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered pyrazole ring. This method is highly efficient as all atoms from the reacting components are incorporated into the final cyclic product. organic-chemistry.org
The efficiency of these reactions is often enhanced by the use of catalysts, which can increase reaction rates and selectivity under mild conditions. acs.org The following table provides examples of atom-economical reactions for the synthesis of pyrazole derivatives.
| Reaction Type | Reactants | Catalyst/Solvent | Key Advantages | Reference |
| Four-Component Reaction | Aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine/Water | High yield, use of green solvent | nih.gov |
| Five-Component Reaction | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehyde, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10/Solvent-free | High yield, solvent-free | nih.gov |
| [3+2] Cycloaddition | N,N-disubstituted hydrazines, alkynoates | Cu2O/Air | High regioselectivity, use of green oxidant | organic-chemistry.org |
Renewable Reagents and Feedstocks
The use of renewable reagents and feedstocks is a key principle of green chemistry, aiming to move away from fossil fuel-based starting materials. benthamdirect.com The application of this principle to the synthesis of pyrazole derivatives is still an emerging area of research. The complexity of the pyrazole core and its precursors often necessitates multi-step syntheses from petroleum-derived starting materials.
Currently, much of the focus in green pyrazole synthesis is on the use of environmentally benign solvents (like water), recyclable catalysts, and energy-efficient reaction conditions, rather than on the direct use of renewable feedstocks for the core pyrazole structure. nih.govresearchgate.netresearchgate.net For instance, water is an ideal green solvent for many organic reactions due to its non-toxic, non-flammable, and abundant nature. Several methods for pyrazole synthesis in aqueous media have been developed, often utilizing catalysts to facilitate the reaction in water. thieme-connect.comresearchgate.net
While the direct synthesis of the pyrazole ring from simple, renewable platform chemicals is not yet widely established, the principles of green chemistry encourage further research in this direction. Future developments may involve the use of bio-derived aldehydes, ketones, or dicarbonyl compounds as precursors for pyrazole synthesis. The development of catalytic routes that can convert biomass-derived molecules into the necessary building blocks for pyrazole synthesis is a key area for future research.
Reaction Mechanisms in the Chemical Transformations of 2 Methyl 1 1h Pyrazol 4 Yl Butan 1 Ol and Its Precursors
Mechanistic Pathways of Key Synthetic Steps
The construction of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol relies on established synthetic methodologies for forming the pyrazole (B372694) ring and for introducing the substituted butanol side chain. The key mechanistic pathways include nucleophilic additions to create the alcohol functionality, electrophilic substitutions to functionalize the pyrazole precursor, and cycloaddition reactions to construct the heterocyclic core itself.
The final step in a plausible synthesis of this compound is the formation of the secondary alcohol. This is typically achieved through the nucleophilic addition of an organometallic reagent to a carbonyl precursor, specifically pyrazole-4-carbaldehyde.
The mechanism involves the attack of a nucleophilic carbanion, such as that from a sec-butylmagnesium halide (Grignard reagent), on the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.
The precursor, pyrazole-4-carbaldehyde, can be synthesized via the Vilsmeier-Haack reaction, which involves the formylation of the pyrazole ring. This reaction itself proceeds through the formation of a Vilsmeier reagent (an electrophilic iminium ion), which is then attacked by the electron-rich pyrazole ring. mdpi.com
| Reaction Type | Reactants | Key Intermediate | Product | Mechanistic Principle |
|---|---|---|---|---|
| Grignard Reaction | Pyrazole-4-carbaldehyde, sec-Butylmagnesium bromide | Magnesium alkoxide | This compound | Nucleophilic attack of carbanion on carbonyl carbon. |
| Reduction | 1-(1H-Pyrazol-4-yl)-2-methylbutan-1-one, NaBH₄ | Alkoxyborate | This compound | Nucleophilic addition of a hydride ion to the carbonyl carbon. |
The functionalization of the pyrazole ring to introduce the necessary carbonyl group for the subsequent nucleophilic addition is a critical step. Pyrazole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). Due to the electronic effects of the two nitrogen atoms, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. pharmaguideline.comscribd.com
Several EAS reactions are instrumental in synthesizing pyrazole precursors:
Vilsmeier-Haack Formylation : This reaction uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO) at the C4 position. The active electrophile is the chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent. mdpi.comscribd.com
Friedel-Crafts Acylation : To produce a ketone precursor, an acyl group can be introduced using an acyl halide (e.g., 2-methylbutanoyl chloride) and a Lewis acid catalyst. The electrophile is a resonance-stabilized acylium ion.
The general mechanism for EAS on pyrazole involves the attack of the π-electrons of the pyrazole ring on the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. A subsequent deprotonation step at the C4 position restores the aromaticity of the ring, yielding the substituted pyrazole.
| Reaction | Reagents | Electrophile (E⁺) | Product (at C4) |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitropyrazole |
| Halogenation | Br₂ or NBS | Br⁺ equivalent | 4-Bromopyrazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid |
| Vilsmeier-Haack Formylation | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | Pyrazole-4-carbaldehyde |
The synthesis of the pyrazole ring itself is most commonly achieved through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. rsc.orgtandfonline.com This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.
Common strategies for pyrazole synthesis include:
Reaction of Diazo Compounds with Alkynes : Diazo compounds, such as diazomethane, serve as the 1,3-dipole, which reacts with an alkyne (the dipolarophile) in a concerted or stepwise mechanism to form the pyrazole ring directly. rsc.org
Reaction of Nitrile Imines with Alkenes or Alkynes : Nitrile imines, which are highly reactive intermediates, can be generated in situ from hydrazonoyl halides in the presence of a base. These 1,3-dipoles are then trapped by a dipolarophile. If an alkene is used, a pyrazoline intermediate is formed, which must then be oxidized to the aromatic pyrazole. nih.gov
Condensation of Hydrazines with 1,3-Dicarbonyl Compounds : Known as the Knorr pyrazole synthesis, this is a classical and widely used method. The reaction proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole. wikipedia.org
These cycloaddition pathways offer high regioselectivity, which is crucial for synthesizing specifically substituted pyrazoles. nih.govbeilstein-journals.org
The target molecule, this compound, contains a chiral center at the carbinol carbon (C1 of the butanol chain). The synthesis via a Grignard reaction with pyrazole-4-carbaldehyde would typically result in a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity requires specialized asymmetric synthesis strategies.
Mechanistically, this can be accomplished by:
Use of a Chiral Catalyst : A prochiral ketone precursor could be reduced using a chiral reducing agent, such as in the Corey-Bakshi-Shibata (CBS) reduction. The catalyst forms a complex with the reducing agent (e.g., borane), creating a sterically defined transition state that favors the formation of one enantiomer over the other.
Substrate Control : If a chiral center already exists in the molecule, it can direct the stereochemical outcome of a subsequent reaction, although this is not directly applicable to the synthesis from achiral pyrazole precursors.
While the principles of stereoselective transformations are well-established, their specific application to produce enantiomerically pure this compound would require dedicated catalyst and reaction condition screening.
Role of Intermediates and Transition States
Several key reactive intermediates are formed during the synthesis of the pyrazole core and its precursors. While some are too transient to be isolated, others can be detected or trapped.
Hydrazones : Formed by the condensation of a hydrazine (B178648) with a carbonyl compound (like a 1,3-diketone in the Knorr synthesis), hydrazones are often stable enough to be isolated and characterized by standard spectroscopic methods (NMR, IR). They are the direct precursors to cyclization. mdpi.comrsc.org
Pyrazolines : These five-membered dihydropyrazole rings are the initial products of [3+2] cycloaddition reactions involving alkenes. nih.gov They are non-aromatic and represent a key intermediate stage before aromatization via oxidation or elimination of a leaving group. mdpi.comnih.gov Their conversion to the stable aromatic pyrazole is a significant thermodynamic driving force. nih.gov
Nitrile Imines : These are highly reactive 1,3-dipolar species generated in situ. Due to their transient nature, they are not typically observed directly but are trapped by a dipolarophile in the reaction mixture. Their existence is confirmed by the structure of the resulting cycloadduct. nih.gov
Sigma Complexes (Wheland Intermediates) : In electrophilic aromatic substitution reactions, the attack of the electrophile leads to a cationic, non-aromatic intermediate where the positive charge is delocalized over the ring. The stability of this intermediate influences the reaction rate and regioselectivity.
Transition States : Computational studies have been employed to model the transition states of pyrazole formation and tautomerization. For instance, the 1,2-proton transfer between the nitrogen atoms is shown to have a significant energy barrier, which can be lowered by the presence of solvent molecules like water that facilitate the proton transfer through hydrogen-bonding networks. researchgate.netnih.gov
| Intermediate | Formation Reaction | Role in Synthesis | Characterization Notes |
|---|---|---|---|
| Hydrazone | Condensation of hydrazine and carbonyl | Precursor to cyclization | Often isolable; characterized by NMR, IR. |
| Pyrazoline | [3+2] cycloaddition with an alkene | Non-aromatic precursor to pyrazole | Can be isolated; aromatized via oxidation/elimination. nih.govnih.gov |
| Nitrile Imine | Base-induced elimination from hydrazonoyl halide | 1,3-dipole in cycloaddition | Highly reactive; generated and trapped in situ. nih.gov |
| Sigma Complex | Electrophilic attack on pyrazole ring | Intermediate in EAS | Transient; structure inferred from reaction outcomes. |
Elucidation of Transition State Geometries
In this model, two molecules of the Grignard reagent are involved. One molecule acts as the nucleophile, while the second coordinates to the carbonyl oxygen, acting as a Lewis acid to increase the electrophilicity of the carbonyl carbon. This coordination polarizes the C=O bond, making it more susceptible to nucleophilic attack. The transition state is envisioned as a cyclic arrangement involving the magnesium atoms, the carbonyl oxygen, and the carbon atoms of the carbonyl and the Grignard reagent wikipedia.org.
Computational studies on similar systems, such as the addition of methylmagnesium bromide to N-(aryl)imino-acenaphthenone, suggest the formation of a tetra-coordinated magnesium complex in the transition state researchgate.net. For the reaction of 1H-pyrazole-4-carbaldehyde, the pyrazole nitrogen atoms could potentially play a role in coordinating the magnesium ion, influencing the geometry of the transition state. However, without specific computational data, this remains a point of conjecture. The steric bulk of the sec-butyl group and the pyrazole ring will significantly influence the approach of the nucleophile and the resulting transition state geometry, ultimately determining the diastereoselectivity of the reaction.
Table 1: Postulated Key Interatomic Distances in the Six-Membered Ring Transition State of the Grignard Reaction
| Interacting Atoms | Postulated Distance (Å) | Significance |
| Mg-O (carbonyl) | ~2.0 - 2.2 | Lewis acid-base interaction, activating the carbonyl group. |
| C (Grignard)-C (carbonyl) | ~2.2 - 2.5 | Incipient C-C bond formation. |
| Mg-C (Grignard) | Lengthened from ground state | Weakening of the Mg-C bond as the carbanion attacks. |
| O (carbonyl)-C (carbonyl) | Lengthened from ground state | Weakening of the C=O double bond. |
Note: The values in this table are estimations based on general models of Grignar d reactions and computational studies of related systems. Specific experimental or computational data for the reaction of 1H-pyrazole-4-carbaldehyde with sec-butylmagnesium bromide is not available.
Kinetic Studies and Rate Laws
Kinetic studies are fundamental to understanding the mechanism of a reaction, including the identification of the rate-determining step and the influence of reaction conditions.
For the Grignard reaction leading to this compound, the rate-determining step is generally considered to be the nucleophilic addition of the Grignard reagent to the carbonyl carbon of 1H-pyrazole-4-carbaldehyde. This step involves the formation of the new carbon-carbon bond and the breaking of the C=O pi bond.
Rate Law:
Rate = k[1H-pyrazole-4-carbaldehyde][sec-butylmagnesium bromide]
Where 'k' is the rate constant. The actual order with respect to the Grignard reagent can be more complex due to the Schlenk equilibrium, where the active species can be in equilibrium between RMgX, R₂Mg, and MgX₂ wikipedia.org.
Temperature:
The rate of the Grignard reaction is highly dependent on temperature, as described by the Arrhenius equation khanacademy.orgwikipedia.org. Increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy to overcome the transition state barrier. However, higher temperatures can also lead to an increase in side reactions, such as enolization of the aldehyde or Wurtz coupling, which can reduce the yield of the desired alcohol. Therefore, Grignard reactions are often carried out at controlled, low to moderate temperatures to balance reaction rate and selectivity mt.com. For instance, some Grignard additions to esters are performed at temperatures as low as -78 °C to favor mono-addition acs.org.
Table 2: General Effect of Temperature on Grignard Reaction Parameters
| Parameter | Effect of Increasing Temperature | Rationale |
| Reaction Rate | Increases | More molecules possess the required activation energy. |
| Yield of Desired Alcohol | May decrease | Increased likelihood of side reactions (e.g., enolization, Wurtz coupling). |
| Selectivity | May decrease | Higher energy allows for overcoming smaller activation barriers to side products. |
Pressure:
The effect of pressure on the rates of chemical reactions is related to the activation volume (ΔV‡), which is the change in volume of the reacting species as they form the transition state nih.gov. For reactions with a negative activation volume, an increase in pressure will increase the reaction rate, as the transition state is more compact than the reactants. The nucleophilic addition of a Grignard reagent to a carbonyl group typically involves bond formation and a more organized transition state, suggesting a negative activation volume. Consequently, an increase in pressure would be expected to accelerate the reaction rate. However, experimental studies on the effect of high pressure on Grignard reactions are not common, and the practical application of pressure to these reactions is limited mt.commasterorganicchemistry.comresearchgate.net.
Solvent Effects on Reaction Mechanisms
The choice of solvent is critical in Grignard reactions as it not only solubilizes the reagents but also plays a crucial role in the reaction mechanism. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are commonly used because they are aprotic and can solvate the magnesium center of the Grignard reagent numberanalytics.comrsc.org.
This solvation is essential for the stability and reactivity of the Grignard reagent. The solvent molecules coordinate to the magnesium atom, forming a complex that influences the Schlenk equilibrium and the nucleophilicity of the carbanionic carbon acs.orgacs.orgresearchgate.net. The nature of the ethereal solvent can also impact the stereoselectivity of the reaction, especially when a chiral solvent is used, as it can influence the geometry of the transition state wmich.edu.
For the synthesis of this compound, the use of a coordinating solvent like THF would be expected to facilitate the reaction by stabilizing the Grignard reagent and the transition state. The solvent's ability to coordinate to the magnesium ion can affect the aggregation state of the Grignard reagent, which in turn influences its reactivity researchgate.net.
Table 3: Common Solvents for Grignard Reactions and Their Properties
| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | Key Features |
| Diethyl Ether | 4.3 | 34.6 | Traditional solvent, good for initiating the reaction. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Higher boiling point and better solvating power than diethyl ether. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | A greener alternative to THF with a higher boiling point. |
Stereoelectronic Effects and Conformational Analysis in Reactivity
Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a significant role in determining the reactivity and stereoselectivity of the Grignard addition to 1H-pyrazole-4-carbaldehyde libretexts.org. The nucleophilic attack of the Grignard reagent on the carbonyl carbon is governed by the principles of the Bürgi-Dunitz trajectory, which describes the preferred angle of approach of the nucleophile to the carbonyl group libretexts.org.
The electronic nature of the pyrazole ring influences the electrophilicity of the carbonyl carbon. The pyrazole ring is an electron-rich heterocycle, which can donate electron density to the carbonyl group, potentially reducing its reactivity compared to a simple aliphatic aldehyde. However, the nitrogen atoms can also exert an inductive electron-withdrawing effect.
The stereochemical outcome of the reaction can be predicted using models such as the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the alpha-carbon to the carbonyl group libretexts.orgfiveable.meyoutube.comuvic.cauwindsor.ca. In the case of 1H-pyrazole-4-carbaldehyde, the pyrazole ring itself is the substituent on the carbonyl carbon. The Felkin-Anh model would predict that the sec-butyl group of the Grignard reagent will approach the carbonyl from the face opposite to the largest group on the pyrazole ring, if any steric differentiation exists between the two sides of the ring.
Furthermore, the possibility of chelation control exists, where the magnesium ion of the Grignard reagent could coordinate with both the carbonyl oxygen and a nitrogen atom of the pyrazole ring, forming a rigid five- or six-membered chelate wikipedia.orgrsc.orglibretexts.org. This chelation would lock the conformation of the aldehyde and direct the nucleophilic attack from a specific face, leading to high diastereoselectivity.
The conformational analysis of the final product, this compound, would be influenced by the steric interactions between the bulky sec-butyl group and the pyrazole ring, as well as potential intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom of the pyrazole ring. The rotational barriers around the C-C bond connecting the pyrazole ring and the carbinol carbon would determine the preferred conformations of the molecule researchgate.netrsc.org. Computational studies on pyrazolone (B3327878) derivatives have shown that the conformation of substituents on the pyrazole ring can be influenced by intermolecular interactions in the solid state wikipedia.org.
Derivatization Strategies for 2 Methyl 1 1h Pyrazol 4 Yl Butan 1 Ol
Modification of the Hydroxyl Group
The secondary hydroxyl group on the butane chain is a prime site for derivatization, allowing for the introduction of a wide array of functional groups through well-established reactions.
Esterification: The conversion of the hydroxyl group to an ester is a common and versatile derivatization strategy. This can be achieved through several standard methods. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like concentrated sulfuric acid, is a classic approach. chemguide.co.uk This reaction is reversible, and strategies such as the removal of water or the use of excess alcohol can be employed to drive the reaction toward the ester product. sparkl.me
Alternatively, for more sensitive substrates or to achieve milder reaction conditions, acid anhydrides or acid chlorides can be used instead of carboxylic acids. byjus.com The reaction with an acid chloride is often rapid at room temperature, while reactions with anhydrides may require gentle warming. byjus.com Peptide coupling reagents such as TBTU, TATU, or COMU have also been shown to be effective for esterifying aliphatic alcohols at room temperature. organic-chemistry.org
Etherification: The synthesis of ethers from the hydroxyl group can also be accomplished. While direct catalytic N-alkylation of pyrazoles using alcohols as the alkylating agent has been reported, suggesting the activation of the C-O bond, O-alkylation (etherification) of the alcohol moiety itself would typically proceed via different mechanisms. google.com Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, could be applied. However, care must be taken to avoid competitive N-alkylation of the pyrazole (B372694) ring. The use of trichloroacetimidates in the presence of an acid catalyst, a method developed for N-alkylation, has been noted to react with alcohol functional groups, sometimes leading to dialkylated products where both the pyrazole nitrogen and the alcohol oxygen are functionalized. mdpi.com
Oxidation: The secondary alcohol in 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol can be oxidized to the corresponding ketone, 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-one. Various catalytic systems are available for this transformation. For instance, dimeric copper(II) complexes have been shown to catalyze the oxidation of secondary alcohols with high selectivity for ketones, using hydrogen peroxide as a green oxidant in water. tandfonline.com Vanadium-based catalysts, such as VO@GO, have also been used for the aerobic oxidation of alcohols into carbonyl compounds at room temperature. tandfonline.com Such transformations are generally efficient for alcohols bearing different electronic substituents. tandfonline.com In some cases, pyrazole derivatives themselves can be formed via oxidative coupling of secondary alcohols with phenylhydrazines. ias.ac.in
Reduction (Deoxygenation): The complete removal of the hydroxyl group (deoxygenation) to yield 2-methyl-1-(1H-pyrazol-4-yl)butane is a more complex transformation. A common method for the deoxygenation of secondary alcohols involves a two-step radical-based process. The alcohol is first converted into a derivative like an O-cycloalkyl thiobenzoate or an O-cycloalkyl S-methyl dithiocarbonate. Subsequent reaction of this intermediate with tributylstannane under neutral conditions affords the deoxygenated hydrocarbon product. rsc.org This radical mechanism avoids the carbocation rearrangements that can occur under acidic conditions. rsc.org
Functionalization of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle with two nitrogen atoms and three carbon atoms, all of which can potentially be functionalized.
The pyrazole ring possesses two nitrogen atoms, a pyrrole-like N1 and a pyridine-like N2. In unsymmetrically substituted pyrazoles, N-alkylation or N-arylation can lead to a mixture of two regioisomers.
N-Alkylation: The alkylation of the pyrazole NH group is a fundamental transformation. Typically, this is achieved by deprotonating the nitrogen with a base, followed by the addition of an alkylating agent like an alkyl halide. mdpi.com The regioselectivity of this reaction is often controlled by steric hindrance; the alkyl group preferentially attaches to the less sterically hindered nitrogen atom. semanticscholar.org A variety of methods have been developed to control this selectivity. researchgate.netorganic-chemistry.org For instance, a catalyst-free Michael addition can provide excellent regioselectivity for N1-alkylation. researchgate.netacs.org Another method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst, which also produces a mixture of regioisomers where the major product is determined by sterics. semanticscholar.org Magnesium-catalyzed alkylation using α-bromoacetates has been developed to provide high regioselectivity for the N2 position. thieme-connect.com
| Alkylation Method | Reagents | Key Features | Typical Yield |
| Base-Mediated | Alkyl Halide, Base (e.g., K2CO3) | Common method, regioselectivity can be an issue. mdpi.com | Moderate to High |
| Acid-Catalyzed | Trichloroacetimidate, Brønsted Acid | Milder conditions, sterically controlled regioselectivity. semanticscholar.org | Good |
| Michael Addition | Activated Alkene | Catalyst-free, high N1-regioselectivity. acs.org | >90% |
| Mg-Catalyzed | α-Bromoacetate, MgBr2 | High N2-regioselectivity. thieme-connect.com | 44-90% |
N-Arylation: The introduction of an aryl group onto a pyrazole nitrogen can be accomplished using copper- or palladium-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, often using a diamine ligand, is effective for coupling pyrazoles with aryl iodides or bromides. acs.orgorganic-chemistry.org This method is tolerant of various functional groups, including alcohols. acs.org For unsymmetrical pyrazoles, the arylation typically occurs at the less hindered nitrogen atom. acs.org Photocatalytic methods have also been developed for the C–H amination of arenes using pyrazoles, which results in N-arylated products. acs.orgacs.org
Electrophilic substitution on the pyrazole ring generally occurs at the C4 position due to its higher electron density. google.com However, in this compound, the C4 position is already substituted. Therefore, electrophilic attack is directed to the C3 and C5 positions. Transition-metal-catalyzed C-H functionalization offers a modern alternative for direct carbon derivatization. nih.gov
Halogenation: The direct halogenation of pyrazoles can be achieved using various reagents. N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively. tandfonline.combeilstein-archives.org These reactions can often be performed under mild, metal-free conditions. beilstein-archives.org For pyrazoles that are already substituted at the C4 position, halogenation will occur at one of the other available carbon positions, typically C3 or C5. nih.gov
| Halogenating Agent | Target Halogen | Typical Conditions |
| N-Chlorosuccinimide (NCS) | Chlorine | DMSO, Room Temperature beilstein-archives.org |
| N-Bromosuccinimide (NBS) | Bromine | CCl4 or Water tandfonline.com |
| N-Iodosuccinimide (NIS) | Iodine | DMSO, Room Temperature beilstein-archives.org |
Nitration: The nitration of pyrazoles introduces a nitro group onto the ring. A common nitrating agent is a mixture of nitric acid and sulfuric acid ("mixed acid"). wikipedia.org Another effective system is nitric acid in trifluoroacetic anhydride. researchgate.net N-nitropyrazoles can also serve as powerful nitrating reagents for other aromatic compounds. nih.gov For a C4-substituted pyrazole, nitration is expected to occur at the C3 or C5 position.
C-H Functionalization: Direct functionalization of the pyrazole C-H bonds using transition metal catalysis has become a powerful tool. nih.gov For pyrazoles with a substituent at the C4 position, C-H activation often targets the C5 position. For example, Pd-catalyzed C-H allylation and benzylation reactions have been demonstrated on pyrazoles bearing electron-withdrawing groups at C4, which activates the C5-H bond. researchgate.net While the alkyl-alcohol substituent in the target molecule is not strongly electron-withdrawing, these methods highlight the potential for regioselective functionalization at the C5 position.
Transformations of the Butane Chain
The sec-butyl portion of the this compound side chain is generally less reactive than the hydroxyl group or the pyrazole ring. It is composed of robust C-C and C-H single bonds.
Transformations of this saturated alkyl chain typically require more forcing conditions or specialized catalytic methods. Direct C-H functionalization of alkyl chains is an active area of research but remains challenging, often requiring directing groups or specific catalysts to achieve selectivity. Without such directing influences, reactions on the butane chain could lead to a mixture of products.
One potential, albeit advanced, strategy involves transition-metal-catalyzed C-H activation to introduce new functional groups. However, the application of such methods to a simple sec-butyl group attached to a pyrazole has not been extensively documented. Under certain harsh conditions, such as those involving strong acids or high temperatures, fragmentation or rearrangement of the sec-butyl group could potentially occur.
Alkylation and Arylation Reactions
Alkylation and arylation are fundamental strategies for modifying the pyrazole core and its substituents, enabling the introduction of a wide array of functional groups that can modulate the molecule's steric and electronic properties.
Alkylation:
The pyrazole moiety is readily N-alkylated under various conditions. Due to the tautomeric nature of the N-H proton, alkylation of an unsymmetrically substituted pyrazole can lead to a mixture of N1 and N2 regioisomers. For the title compound, where the substituent is at the C4 position, the N1 and N2 positions are equivalent, simplifying the reaction's outcome unless other substituents are present. However, understanding the factors governing regioselectivity is crucial for more complex analogues.
Common N-alkylation methods applicable to pyrazoles include reactions with alkyl halides in the presence of a base, Mitsunobu reactions, and transition-metal-catalyzed processes. mdpi.comnih.gov A notable method involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst, which provides a valuable alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org Furthermore, enzymatic approaches have been developed that can achieve highly selective N-alkylation of pyrazoles using simple haloalkanes, showcasing the potential for green chemistry in derivatization. nih.gov
The hydroxyl group of the butanol side chain is another prime site for alkylation (O-alkylation). In substrates containing both N-H and O-H functionalities, such as 1H-pyrazole-4-methanol, dialkylation can occur, highlighting the need for protective group strategies if selective mono-alkylation is desired. mdpi.com
Arylation:
Arylation introduces aryl groups, which are prevalent in many biologically active molecules. Both nitrogen and carbon atoms of the pyrazole scaffold can be targeted.
N-Arylation: Copper- and palladium-catalyzed cross-coupling reactions are powerful tools for the N-arylation of pyrazoles, utilizing aryl halides, triflates, or diaryliodonium salts as coupling partners. acs.orgresearchgate.net Copper-catalyzed methods, in particular, are effective for a broad range of nitrogen heterocycles, including pyrazoles, and tolerate various functional groups like alcohols and primary amines. acs.org
C-Arylation: Direct C-H arylation has emerged as a step-economical method for creating C-C bonds. The pyrazole ring can direct the arylation to specific positions. While the C4 position is generally the most nucleophilic, the C5 position possesses the most acidic C-H bond, making it susceptible to deprotonation and subsequent arylation. nih.gov The C3 position is typically the most challenging to functionalize directly due to its lower reactivity. nih.gov Palladium catalysis is frequently employed for these transformations. nih.govbohrium.com Additionally, the pyrazole moiety itself can act as a directing group to facilitate the arylation of sp³ C-H bonds on its alkyl substituents, a strategy that could be applied to functionalize the butanol chain of the title compound to synthesize β-phenethylamine analogues after subsequent cleavage. nih.gov
| Reaction Type | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| N-Alkylation | Trichloroacetimidates, Brønsted acid catalyst | Mild conditions; avoids strong bases. Regioselectivity is sterically controlled. | mdpi.comsemanticscholar.org |
| N-Alkylation | Haloalkanes, Engineered Enzymes | High regioselectivity (>99%); green chemistry approach. | nih.gov |
| N-Arylation | Aryl halides, CuI, Diamine ligand | Good yields; tolerates a wide range of functional groups. | acs.org |
| C3-Arylation | Aryl halides, Pd(OAc)₂, Phenanthroline, Cs₂CO₃ | Direct functionalization of the typically unreactive C3 position. | nih.gov |
| C5-Arylation | Aryl halides, Pd catalyst, SEM-protecting group | High regioselectivity at the most acidic C-H bond. | nih.gov |
Selective Cleavage or Rearrangement Strategies
Beyond simple substitution, more complex transformations involving bond cleavage and skeletal rearrangement can unlock novel chemical space.
Selective Cleavage:
While the pyrazole ring is generally stable, specific functionalities can render it susceptible to cleavage under certain conditions. For instance, photochemical irradiation of fused pyrazole systems like pyrazolo[1,2-a]pyrazoles can induce selective C-N bond scission, leading to densely substituted monocyclic pyrazoles. nih.gov This suggests that advanced photolytic or chemical methods could potentially be developed to open the pyrazole ring of appropriately functionalized derivatives of this compound.
Rearrangement Reactions:
Skeletal rearrangements offer pathways to structurally distinct isomers or entirely new heterocyclic systems.
mdpi.comnih.gov-Wittig Rearrangement: If the hydroxyl group of the title compound is first converted into a propargyl or allyl ether, it could undergo a base-promoted mdpi.comnih.gov-Wittig rearrangement. This type of reaction has been observed in pyrazolone (B3327878) systems, leading to the formation of C-alkylated products with a rearranged side chain. mdpi.com
Sigmatropic Rearrangement: Cascade reactions involving 1,3-dipolar cycloaddition followed by a acs.orgacs.org-sigmatropic shift are used in the synthesis of N-substituted pyrazoles. uniovi.es In these sequences, a migrating group shifts from a carbon to a nitrogen atom, which can be a powerful tool for installing substituents at the N1 position. uniovi.es
Ring Transformation: Under specific conditions, the pyrazole ring itself can be transformed. For example, 1-phenyl-substituted pyrazolium salts can be deprotonated to form N-heterocyclic carbenes that undergo a sequence of ring-opening, ring-closure, and tautomerization to yield 4-aminoquinolines. researchgate.net This highlights the potential for converting the pyrazole core into other valuable heterocyclic scaffolds.
Regioselective and Stereoselective Derivatization
Achieving selectivity is a paramount challenge in the derivatization of multifunctional molecules. For this compound, this involves controlling which of the two ring nitrogens reacts (regioselectivity) and preserving or intentionally altering the molecule's existing stereochemistry.
Control of Reaction Site Selectivity
The ability to direct a reaction to a specific site on the pyrazole ring is crucial for synthesizing a single, desired product.
N1 vs. N2 Selectivity: In unsymmetrically substituted pyrazoles, the alkylation or arylation reaction often yields a mixture of isomers. Several factors can be manipulated to control this outcome:
Steric Effects: Reagents will preferentially attack the less sterically hindered nitrogen atom. This is a common controlling factor in the alkylation of 3- or 5-substituted pyrazoles. mdpi.comsemanticscholar.org
Reaction Conditions: The choice of base, solvent, and catalyst can significantly influence the N1/N2 product ratio. nih.gov The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to derivatization reactions. acs.org
Protecting Groups: A removable directing group can be used to block one nitrogen, allowing the other to react, followed by deprotection. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful as it can be transposed from one nitrogen to the other, enabling sequential, regiocontrolled arylations. nih.gov
Catalyst Control: Silver carbonate (Ag₂CO₃) has been shown to play a key role in switching the stereoselectivity in the N-vinylation of pyrazoles, suggesting that metal catalysts can control reaction pathways by coordinating to the reactants. nih.gov
C-H Selectivity (C3 vs. C5): As previously mentioned, the intrinsic electronic properties of the pyrazole ring dictate the reactivity of its carbon atoms. C5-H is the most acidic, favoring deprotonation-based functionalization, while C3-H is the least reactive. nih.govnih.gov Catalytic systems with specifically designed ligands are often required to override this inherent reactivity and achieve selective C3 functionalization. nih.gov
Analytical Methodologies for Structural Elucidation of 2 Methyl 1 1h Pyrazol 4 Yl Butan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For a molecule like 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential for unambiguous structural assignment. nih.govnih.gov
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. In this compound, the spectrum would exhibit characteristic signals for both the pyrazole (B372694) ring and the butanol side chain.
Pyrazole Protons: The 1H-pyrazole ring typically shows two distinct signals for the protons at positions 3 and 5 (H-3/H-5) and one for the proton at position 4 (H-4), though in this 4-substituted pyrazole, the latter is absent. The protons at C-3 and C-5 often appear as singlets or narrow triplets in the aromatic region (typically δ 7.5-8.0 ppm). The NH proton of the pyrazole ring is also observable, often as a broad singlet at a higher chemical shift (δ 10-13 ppm), the position of which can be concentration and solvent dependent. researchgate.netmdpi.com
Butanol Side Chain Protons: The protons on the butanol side chain would appear in the aliphatic region of the spectrum.
The methine proton attached to the hydroxyl-bearing carbon (CH-OH) would likely appear as a doublet around δ 4.5-5.0 ppm, coupled to the adjacent methine proton.
The methine proton at the 2-position of the butyl group (CH-CH₃) would be a complex multiplet further upfield.
The methylene protons (CH₂) of the ethyl group would show distinct signals, likely as complex multiplets.
The two methyl groups (CH₃) would appear as doublets or triplets at the most upfield region of the spectrum (typically δ 0.8-1.2 ppm). rsc.orgchemicalbook.comchegg.com
Hydroxyl Proton: The hydroxyl (-OH) proton gives a signal that can vary in chemical shift and may appear as a broad singlet. Its presence can be confirmed by D₂O exchange, which causes the signal to disappear.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| NH (Pyrazole) | 10.0 - 13.0 | br s |
| H-3/H-5 (Pyrazole) | 7.5 - 8.0 | s |
| CH-OH | 4.5 - 5.0 | d |
| CH-CH₂ | 1.6 - 1.8 | m |
| CH₂-CH₃ | 1.2 - 1.5 | m |
| CH-CH₃ | 0.9 - 1.1 | d |
| CH₂-CH₃ | 0.8 - 1.0 | t |
| OH | Variable | br s |
s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.
Pyrazole Carbons: The carbon atoms of the pyrazole ring typically resonate in the range of δ 100-140 ppm. nih.govresearchgate.netias.ac.inresearchgate.netchemicalbook.com The carbon attached to the side chain (C-4) would be downfield compared to the unsubstituted C-4 of pyrazole, while C-3 and C-5 would also show characteristic shifts.
Butanol Side Chain Carbons: The carbon bearing the hydroxyl group (CH-OH) is the most deshielded of the aliphatic carbons, appearing around δ 65-75 ppm. The other aliphatic carbons (methine, methylene, and methyl) will appear at higher field strengths (δ 10-40 ppm). rsc.org
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3/C-5 (Pyrazole) | 130 - 140 |
| C-4 (Pyrazole) | 115 - 125 |
| CH-OH | 65 - 75 |
| CH-CH₂ | 40 - 45 |
| CH₂-CH₃ | 25 - 30 |
| CH-CH₃ | 15 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the butanol side chain, for example, between the CH-OH proton and the adjacent CH proton, and sequentially along the chain. This helps to piece together the structure of the alkyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal to which it is attached. This allows for the unambiguous assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.comresearchgate.net This is particularly useful for connecting different fragments of the molecule. For instance, it would show a correlation between the CH-OH proton and the C-4 of the pyrazole ring, confirming the point of attachment of the side chain. It also helps in assigning quaternary (non-protonated) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netresearchgate.net This can help to determine the stereochemistry and conformation of the molecule. For instance, NOESY could show correlations between the protons of the pyrazole ring and the proximal protons of the butanol side chain.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govresearchgate.netrsc.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). nih.govdergipark.org.trnih.gov This precision allows for the determination of the exact molecular formula of the parent ion. For this compound (C₈H₁₄N₂O), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of its molecular formula.
Fragmentation Pattern Analysis for Structural Information
In mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. Analyzing these fragments provides valuable structural information. For this compound, key fragmentation pathways would include:
Loss of Water: Alcohols readily lose a molecule of water (18 Da), leading to a significant [M-18]⁺ peak. docbrown.infowhitman.eduyoutube.com
Alpha-Cleavage: This is a common fragmentation pathway for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is broken. youtube.comalmerja.comlibretexts.org This would lead to the formation of a resonance-stabilized cation. For the target molecule, cleavage could result in a fragment corresponding to the pyrazole ring attached to a CH=OH⁺ group or the loss of this group to form a secondary carbocation from the butanol chain.
Cleavage of the Butyl Group: Fragmentation can occur at various points along the alkyl chain, leading to the loss of methyl (15 Da), ethyl (29 Da), or larger alkyl radicals. libretexts.org
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN, which can help to confirm the presence of this heterocyclic system. researchgate.net
Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 154 | [C₈H₁₄N₂O]⁺ | Molecular Ion (M⁺) |
| 136 | [C₈H₁₂N₂]⁺ | Loss of H₂O |
| 125 | [C₇H₁₃N₂]⁺ | Loss of CHO |
| 111 | [C₅H₇N₂O]⁺ | Alpha-cleavage (loss of C₃H₇) |
| 97 | [C₄H₅N₂O]⁺ | Cleavage of the C-C bond next to the ring |
| 81 | [C₄H₅N₂]⁺ | Pyrazole ring fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For pyrazole derivatives, single-crystal X-ray diffraction analysis is crucial for confirming the connectivity of the pyrazole ring to the substituted side chain and for understanding intermolecular interactions in the solid state, such as hydrogen bonding. researchgate.netnih.govnih.gov
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The crystal structures of pyrazole derivatives are solved by direct methods and refined using full-matrix least-squares procedures. spast.org
Key structural information obtained includes:
Crystal System and Space Group: Pyrazole derivatives have been shown to crystallize in various systems, including monoclinic, triclinic, and orthorhombic, with specific space groups such as P2₁/n, P-1, and C2/c being reported. researchgate.netspast.orgresearchgate.net
Molecular Conformation: The analysis reveals the exact conformation of the molecule in the solid state, including the planarity of the pyrazole ring and the orientation of its substituents. spast.org
Intermolecular Interactions: Crystallographic analysis identifies and quantifies non-covalent interactions that stabilize the crystal packing, most notably hydrogen bonds. spast.orgresearchgate.net For instance, in alcohol-containing pyrazoles, hydrogen bonds involving the hydroxyl group and the nitrogen atoms of the pyrazole ring are critical in defining the supramolecular structure. nih.govspast.org
The geometric parameters derived from X-ray analysis, such as bond lengths and angles, are often compared with data from theoretical calculations (e.g., Density Functional Theory, DFT) to provide a comprehensive structural understanding. researchgate.netnih.gov
Table 1: Representative Crystallographic Data for Pyrazole Derivatives
| Compound Class | Crystal System | Space Group | Key Feature |
|---|---|---|---|
| Armed Pyrazoles | Monoclinic, Triclinic | C2/c, P2₁/n, P-1 | Packing stabilized by intermolecular hydrogen bonds. researchgate.net |
| Pyrazolone (B3327878) Derivatives | Monoclinic, Triclinic, Orthorhombic | P2₁/n, P-1, P2₁2₁2₁ | Planar pyrazole ring; molecules linked by N-H···O hydrogen bonds. spast.org |
| bis-Pyrazole Derivatives | Triclinic | P-1 | Supramolecular structure features hydrogen-bonded dimers. researchgate.net |
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment
Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral chromatography is an essential technique for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. This is particularly important in pharmaceutical contexts where enantiomers often exhibit different biological activities.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective separation of pyrazole derivatives. acs.org The method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Key aspects of chiral HPLC for pyrazole derivatives include:
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Lux Cellulose-2 and Lux Amylose-2), are highly effective for resolving racemic pyrazole compounds. acs.orgnih.govnih.gov These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that facilitate chiral recognition. researchgate.net Other CSPs, like the (R,R)Whelk-O1, have also proven useful. chromatographyonline.com
Elution Modes: Separations can be achieved using different mobile phase modes, including normal phase (NP), reversed phase (RP), and polar organic (PO) modes. nih.govmdpi.com The polar organic mode, using solvents like acetonitrile, methanol, or ethanol, has been shown to be particularly beneficial for achieving short analysis times and sharp peaks for pyrazole derivatives. acs.orgnih.govnih.gov
Method Development: The development of a successful chiral separation method involves screening various combinations of CSPs and mobile phases to achieve baseline resolution of the enantiomers. nih.govchromatographyonline.com For a set of 18 biologically active racemic 4,5-dihydro-1H-pyrazole derivatives, all compounds were baseline-resolved using either a cellulose-based or an amylose-based column with at least one of the tested elution modes. nih.govnih.gov
Gas Chromatography (GC) with a chiral stationary phase can also be used for enantiomeric purity assessment, particularly for volatile and thermally stable pyrazole derivatives. Derivatized cyclodextrins are common chiral selectors used in capillary GC columns for this purpose. gcms.cz
Table 2: Chiral HPLC Conditions for Pyrazole Derivative Enantioseparation
| Chiral Stationary Phase | Elution Mode | Common Mobile Phases | Typical Resolution (Rs) |
|---|---|---|---|
| Lux Cellulose-2 | Polar Organic | Acetonitrile, Methanol | Up to 18. nih.govnih.gov |
| Lux Amylose-2 | Normal Phase | n-Hexane/Ethanol | Up to 30. nih.govnih.gov |
| (S,S)Whelk-O1 | SFC / HPLC | CO₂/Modifier (SFC) | Good resolution achieved. chromatographyonline.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance of radiation against the wavenumber (cm⁻¹), revealing characteristic absorption bands for different functional groups. For this compound, IR spectroscopy is used to confirm the presence of the hydroxyl (O-H) group, the N-H and C-H bonds, and the pyrazole ring structure.
Characteristic IR Absorption Bands for this compound and its Derivatives:
O-H Stretch: A strong and broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadening resulting from hydrogen bonding. lumenlearning.com
N-H Stretch: The pyrazole ring's N-H group typically shows a stretching vibration. In the absence of hydrogen bonding, this band appears around 3400–3500 cm⁻¹. mdpi.com However, due to intermolecular hydrogen bonding in the solid state or concentrated solutions, this peak is often observed at lower frequencies (e.g., ~3255 cm⁻¹) and may be broad. mdpi.comresearchgate.net In some indole-pyrazole hybrids, this vibration is seen at about 3400 cm⁻¹. mdpi.com
C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and butyl groups occur in the 3000–2850 cm⁻¹ range. lumenlearning.commdpi.com Aromatic C-H stretching from the pyrazole ring is expected between 3100-3000 cm⁻¹. lumenlearning.com
C=C and C=N Stretch: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring typically appear in the 1600–1400 cm⁻¹ region of the spectrum. lumenlearning.com
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol functional group is expected to produce a band in the 1320-1210 cm⁻¹ range. lumenlearning.com
Table 3: Key IR Functional Group Frequencies for Pyrazole Alcohols
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Alcohol | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Pyrazole | N-H Stretch | ~3400 (broadened and shifted to lower frequency by H-bonding) | Medium to Strong, Broad |
| Alkyl/Aromatic | C-H Stretch | 3100 - 2850 | Medium to Strong |
| Pyrazole Ring | C=C, C=N Stretch | 1600 - 1400 | Medium to Weak |
Future Directions and Advanced Research Avenues for 2 Methyl 1 1h Pyrazol 4 Yl Butan 1 Ol Chemistry
Exploration of Novel Synthetic Methodologies
The synthesis of functionalized pyrazoles is a mature field, but there remains a significant opportunity to develop more efficient, sustainable, and versatile methods applicable to complex targets like 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol. Future research will likely pivot towards greener and more atom-economical strategies.
Multicomponent Reactions (MCRs): MCRs offer a powerful approach to rapidly construct molecular complexity from simple starting materials in a single step. rsc.org For the synthesis of the pyrazole (B372694) core, MCRs that combine precursors for the 1,3-dicarbonyl equivalent, a hydrazine (B178648) source, and other components can provide highly substituted pyrazoles in a convergent fashion. nih.govmdpi.com A hypothetical MCR for a precursor to the target compound could involve the reaction of an appropriate aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org
Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern synthesis. nih.gov For this target molecule, this involves exploring:
Eco-friendly Solvents: Utilizing water, or other green solvents, to minimize the environmental impact of the synthesis. acs.org
Novel Catalysis: Employing recyclable and non-toxic catalysts, such as nano-catalysts (e.g., nano-ZnO, copper ferrite) or biocatalysts, can significantly improve the sustainability of the process. pharmacognosyjournal.netnih.govmdpi.comresearchgate.net
Energy-Efficient Methods: The use of microwave or ultrasonic irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. benthamdirect.comresearchgate.net
Advanced Catalytic Systems: Research into new catalytic systems continues to yield transformative results. For pyrazole synthesis, this includes the development of metal-oxo-clusters and novel organocatalysts that can operate under mild conditions with high efficiency. mdpi.comrsc.org Ruthenium(II)-catalyzed oxidative C-N coupling, for example, represents a modern approach for constructing the pyrazole ring. organic-chemistry.org
| Synthetic Strategy | Key Features | Potential Application to Target Compound |
| Multicomponent Reactions | One-pot synthesis, high atom economy, rapid access to complexity. beilstein-journals.org | Direct synthesis of a highly substituted pyrazole precursor. |
| Green Catalysis | Use of nano-catalysts, recyclable catalysts, aqueous media. acs.org | Environmentally benign synthesis of the pyrazole ring. |
| Microwave/Ultrasound | Reduced reaction times, lower energy consumption. researchgate.net | Accelerated cyclocondensation and functionalization steps. |
| Novel Metal Catalysis | High efficiency, mild reaction conditions, novel bond formations. mdpi.comorganic-chemistry.org | Catalytic construction of the pyrazole core via C-N coupling. |
Advanced Stereocontrol Techniques
The target molecule possesses a chiral center at the carbinol carbon, making stereocontrol a critical aspect of its synthesis. Future research must focus on developing robust asymmetric methods to access specific enantiomers, which is crucial for potential pharmaceutical applications.
Organocatalytic Asymmetric Synthesis: Asymmetric organocatalysis has emerged as a powerful tool for creating chiral molecules without the need for metal catalysts. nih.gov For a molecule like this compound, chiral organocatalysts could be employed in several ways:
Asymmetric Aldol (B89426) or Henry Reactions: Novel pyrazole-based chiral organocatalysts have been successfully used to catalyze asymmetric aldol and Henry reactions, which could be adapted to set the stereocenter of the butanol side chain. mjcce.org.mkmjcce.org.mk
Asymmetric Michael Additions: Domino Michael addition/cyclization reactions, catalyzed by bifunctional organocatalysts like squaramides, can generate complex chiral heterocyclic systems, a strategy that could be adapted for this target. nih.govmetu.edu.tr
Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes remain at the forefront of asymmetric synthesis. Future work could explore the asymmetric reduction of a corresponding ketone precursor, 2-methyl-1-(1H-pyrazol-4-yl)butan-1-one, using well-established catalysts (e.g., Noyori-type ruthenium catalysts) to produce the chiral alcohol with high enantiomeric excess.
| Stereocontrol Method | Catalyst Type | Key Transformation | Expected Outcome |
| Asymmetric Organocatalysis | Chiral squaramides, pyrazole-based ligands. rsc.orgnih.gov | Michael Addition, Aldol Reaction. | Enantioselective C-C bond formation to build the side chain. |
| Asymmetric Metal Catalysis | Chiral Ru, Rh, or Ir complexes. | Asymmetric Hydrogenation/Transfer Hydrogenation. | Enantioselective reduction of a ketone precursor. |
| Sequential Catalysis | Combination of organo- and metal catalysts. nih.gov | One-pot asymmetric functionalization and cyclization. | Highly efficient and stereoselective route to chiral pyrazoles. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability, particularly for the production of active pharmaceutical ingredients (APIs). nih.govbeilstein-journals.orgasynt.com
Continuous Flow Synthesis: A multi-step synthesis of this compound could be designed using a series of connected flow reactors. scielo.br This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com Furthermore, hazardous intermediates can be generated and consumed in situ, greatly enhancing process safety.
Automated Synthesis Platforms: The synthesis of analogs of the target compound for structure-activity relationship studies could be accelerated using automated synthesis platforms. These systems can perform numerous reactions in parallel (high-throughput synthesis), allowing for the rapid generation of a library of related compounds with variations in the pyrazole substituents or the alcohol side chain. nih.gov This technology is invaluable for expediting the early stages of drug discovery.
| Technology | Advantages | Relevance to Target Compound |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, reproducibility. nih.govscielo.br | Safer and more efficient multi-step production of the final molecule. |
| Automated Synthesis | High-throughput experimentation, rapid library generation, accelerated discovery. nih.gov | Fast generation of analogs for SAR studies. |
| In-line Analysis | Real-time reaction monitoring, rapid optimization. | Optimization of reaction conditions in the flow synthesis setup. |
Development of Structure-Reactivity Relationships
A systematic investigation into the relationship between the molecular structure of this compound and its chemical reactivity or biological activity is essential for its future development. This involves both experimental and computational approaches.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. ej-chem.org By synthesizing a library of analogs of the target molecule and evaluating their activity, QSAR models can be built to predict the activity of new, unsynthesized compounds. researchgate.netscispace.com These models can identify key structural features—such as steric, electronic, and hydrophobic properties—that govern activity. researchgate.netnih.gov
Computational Chemistry: Modern computational tools can provide deep insights into the molecule's properties. eurasianjournals.com
DFT Calculations: Density Functional Theory can be used to calculate electronic properties, predict reaction mechanisms, and understand the stability of different conformations. mjcce.org.mk
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, for instance, its interaction with a biological target like a protein active site. eurasianjournals.com These studies can help rationalize observed structure-activity relationships (SAR) and guide the design of more potent analogs. rsc.orgnih.govnih.govmdpi.com
| Research Area | Methodology | Objective |
| SAR/QSAR Studies | Synthesis of analog libraries, biological screening, statistical modeling. ej-chem.orgnih.gov | Identify key structural features responsible for activity and predict the potency of new designs. |
| DFT Calculations | Quantum mechanical calculations. mjcce.org.mk | Elucidate electronic structure, reaction energetics, and mechanistic pathways. |
| Molecular Dynamics | Classical mechanics simulations. eurasianjournals.com | Investigate conformational preferences and binding interactions with biological macromolecules. |
Application of Machine Learning in Synthetic Route Design
The complexity of organic synthesis presents a significant challenge that can be addressed by artificial intelligence and machine learning. Computer-Aided Synthesis Planning (CASP) tools are becoming increasingly sophisticated in predicting viable synthetic routes.
Retrosynthesis Prediction: Machine learning models, particularly those based on deep learning and transfer learning, can be trained on vast databases of known chemical reactions to predict retrosynthetic disconnections. acs.orgnih.gov For a novel target like this compound, these tools could propose multiple synthetic pathways, including non-intuitive routes that a human chemist might overlook. Transfer learning is particularly powerful for improving predictions for less common reaction types, such as those involved in heterocycle synthesis. chemrxiv.orgacs.orgmdpi.com
Reaction Outcome and Condition Prediction: Beyond just suggesting routes, AI can also be used to predict the likely outcome of a given reaction and suggest optimal reaction conditions. By analyzing patterns in reaction data, these models can help chemists select the best reagents, catalysts, and solvents to maximize the yield and selectivity of each synthetic step. This data-driven approach can significantly reduce the amount of empirical optimization required in the lab.
| AI Application | Technique | Function |
| Retrosynthesis | Deep learning, transfer learning, neural networks. acs.orgnih.gov | Propose multiple synthetic pathways to the target molecule. |
| Reaction Prediction | Supervised learning models. | Predict major products, yields, and optimal reaction conditions. |
| Knowledge Integration | Training on vast reaction databases (e.g., USPTO). mdpi.com | Leverage existing chemical knowledge to inform synthetic design. |
Q & A
Q. What safety protocols are critical when handling this alcohol in oxidation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
